molecular formula C14H10BrClN2O2 B052063 N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide CAS No. 41526-21-0

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

Cat. No. B052063
CAS RN: 41526-21-0
M. Wt: 353.6 g/mol
InChI Key: LYISZEZBKBGONS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds, such as various chloroacetamide and bromoacetamide derivatives, has been extensively studied. For instance, the synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide from 2-methylbenzenamine through chloroacetylization and bromination showcases the methodology that could be adapted for the target compound, highlighting the use of chloroacetyl chloride and bromide as key reagents with an overall yield of 57.3% and demonstrating significant microbiocidal activity in coatings (Ren Yu-hong & Oai Joint, 2002).

Molecular Structure Analysis

The molecular structure, including vibrational spectroscopic studies and HOMO-LUMO analysis, has been performed on related acetamide compounds, revealing insights into the optimized geometry, vibrational frequencies, and electronic transitions. Such studies are crucial for understanding the reactivity and interaction of molecules (N. Choudhary et al., 2013).

Chemical Reactions and Properties

Reactions involving similar chloroacetamide and bromoacetamide compounds have been explored, including the synthesis of thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks. These studies highlight the versatility and reactivity of such compounds in forming complex heterocyclic structures (B. Janardhan et al., 2014).

Physical Properties Analysis

Research on related compounds emphasizes the importance of vibrational spectroscopic studies, including FTIR and FT-Raman analyses, to elucidate physical characteristics such as thermodynamic properties and molecular stability. These analyses provide a comprehensive understanding of the compounds' behavior under various conditions (V. Arjunan et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and electronic structure, can be inferred from detailed spectroscopic and quantum chemical investigations. Studies on similar compounds have explored the influence of substituents on characteristic frequencies and molecular interactions, providing insights into the chemical behavior and reactivity of such molecules (V. Arjunan et al., 2009).

Scientific Research Applications

Synthesis and Microbiocidal Activity

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide has been synthesized from 2-methylbenzenamine through chloroacetylization and bromination. It exhibits notable microbiocidal activity in coatings, as detailed by Ren Yu-hong and Oai Joint (2002).

Antimicrobial Potential

A study evaluating the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, which includes compounds similar to N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, revealed effectiveness against various bacterial strains, including MRSA, and Candida albicans (Bogdanović et al., 2021).

Lipophilicity and Pharmacokinetics Prediction

Research on predicting the lipophilicity and pharmacokinetics of chloroacetamides, such as N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, employed chemometric approaches to assess their biological potential and properties affecting biological activity (Vastag et al., 2018).

Computational Assessment of Biological Activity

The lipophilicity of N-(substituted phenyl)-2-chloroacetamides, including compounds structurally related to N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, was examined to estimate potential biological activity. This involved chromatographic and computational assessments using multivariate methods (Apostolov et al., 2015).

Anticancer Activities

Some N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives, similar in structure to N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide, demonstrated notable anticancer activity in studies. This underscores the potential use of such compounds in cancer research and therapy (Tay et al., 2012).

properties

IUPAC Name

N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O2/c15-9-4-5-11(18-13(19)8-16)10(7-9)14(20)12-3-1-2-6-17-12/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYISZEZBKBGONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194400
Record name N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide

CAS RN

41526-21-0
Record name N-[4-Bromo-2-(2-pyridinylcarbonyl)phenyl]-2-chloroacetamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide
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Record name N-(4-BROMO-2-(2-PYRIDYLCARBONYL)PHENYL)-2-CHLOROACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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